Bacteriopheophorbide c methyl ester
Description
Properties
CAS No. |
81689-98-7 |
|---|---|
Molecular Formula |
C36H42N4O4 |
Molecular Weight |
594.7 g/mol |
IUPAC Name |
methyl 3-[(21S,22S)-11,26-diethyl-4-hydroxy-16-(1-hydroxyethyl)-12,17,19,21-tetramethyl-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19-undecaen-22-yl]propanoate |
InChI |
InChI=1S/C36H42N4O4/c1-9-21-16(3)25-14-28-31(20(7)41)18(5)34(39-28)19(6)33-17(4)23(11-12-30(43)44-8)35(40-33)24-13-29(42)32-22(10-2)27(38-36(24)32)15-26(21)37-25/h14-15,17,20,23,40-42H,9-13H2,1-8H3/t17-,20?,23-/m0/s1 |
InChI Key |
KFGVHLJPXALCMG-FLOOPIEZSA-N |
SMILES |
CCC1=C(C2=NC1=CC3=C(C4=C(CC(=C5C(C(C(=C(C6=NC(=C2)C(=C6C)C(C)O)C)N5)C)CCC(=O)OC)C4=N3)O)CC)C |
Isomeric SMILES |
CCC1=C(C2=NC1=CC3=C(C4=C(CC(=C5[C@H]([C@@H](C(=C(C6=NC(=C2)C(=C6C)C(C)O)C)N5)C)CCC(=O)OC)C4=N3)O)CC)C |
Canonical SMILES |
CCC1=C(C2=NC1=CC3=C(C4=C(CC(=C5C(C(C(=C(C6=NC(=C2)C(=C6C)C(C)O)C)N5)C)CCC(=O)OC)C4=N3)O)CC)C |
Synonyms |
acteriopheophorbide c methyl ester methyl bacteriopheophorbide c |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of Bacteriopheophorbide C Methyl Ester
Precursor Pathways and Enzymatic Transformations
The journey to bacteriopheophorbide c methyl ester begins with fundamental building blocks and proceeds through a cascade of enzymatic modifications.
The C5 Pathway for 5-Aminolevulinic Acid Synthesis
The biosynthesis of all tetrapyrroles, including bacteriochlorophylls, starts with the formation of 5-aminolevulinic acid (ALA). In many bacteria, including those that produce bacteriochlorophyll (B101401) c, this occurs via the C5 pathway. nih.govresearchgate.net This pathway utilizes glutamate (B1630785) as the starting material. nih.govnih.gov
The conversion of glutamate to ALA involves three key enzymatic steps:
Glutamate is attached to a specific transfer RNA (tRNAGlu) by glutamyl-tRNA synthetase. nih.govmedchemexpress.com
The activated glutamate is then reduced by glutamyl-tRNA reductase to form glutamate-1-semialdehyde (B1620169). nih.govmedchemexpress.com
Finally, glutamate-1-semialdehyde aminotransferase catalyzes the rearrangement of glutamate-1-semialdehyde to produce 5-aminolevulinic acid. nih.govmedchemexpress.com
This pathway is a critical control point in tetrapyrrole synthesis and is subject to regulation. frontiersin.org The synthesis of ALA is dependent on ATP and NADPH. nih.govnih.gov
Chlorophyllide a as a Central Intermediate
Following the formation of ALA, a series of reactions leads to the synthesis of protoporphyrin IX, which is then chelated with a magnesium ion to form Mg-protoporphyrin IX. Further enzymatic modifications result in the formation of chlorophyllide a. This molecule serves as a pivotal intermediate in the biosynthesis of various chlorophylls (B1240455) and bacteriochlorophylls. wikipedia.orgnih.gov Specifically, bacteriochlorophyllides c, d, e, and f are all derived from chlorophyllide a. nih.govresearchgate.net
Role of Specific Methyltransferases in Bacteriochlorophyll c Biosynthesis (e.g., BchU, BchQ, BchR)
A key feature that distinguishes bacteriochlorophyll c from other related pigments is the presence of methyl groups at specific positions on the tetrapyrrole macrocycle. These methylation reactions are catalyzed by a class of enzymes known as methyltransferases, which utilize S-adenosylmethionine (SAM) as the methyl donor.
BchU: This enzyme is responsible for the methylation at the C-20 position of the chlorin (B1196114) ring, a reaction that converts bacteriochlorophyllide d to bacteriochlorophyllide c. nih.govpsu.edufrontiersin.org The bchU gene encodes this C-20 methyltransferase. nih.govpsu.edu Studies have shown that inactivation of the bchU gene in Chlorobaculum tepidum results in the accumulation of bacteriochlorophyll d, confirming the enzyme's role. psu.edu The methylation at C-20 causes a red-shift in the absorption spectrum, which is advantageous for bacteria in low-light environments. nih.gov
BchQ and BchR: These enzymes are responsible for methylations at the C-82 and C-121 positions, respectively. nih.gov These methylations are also crucial for the light-harvesting capabilities of the bacteria, particularly in low-light conditions. nih.gov Inactivation of bchQ and bchR genes leads to the production of bacteriochlorophyll c lacking these specific methyl groups, resulting in slower growth and reduced pigment content. nih.gov
Hydration and Hydroxylation Reactions Catalyzed by BchF and BchV
The modification of the vinyl group at the C3 position is another important step in the biosynthesis of some bacteriochlorophylls. The enzyme 3-vinyl bacteriochlorophyllide a hydratase, encoded by the bchF gene, catalyzes the hydration of the 3-vinyl group to a hydroxyethyl (B10761427) group. nih.govacs.org This enzyme is considered specific to the bacteriochlorophyll a pathway. nih.govnih.gov While not directly on the main pathway to bacteriochlorophyll c, understanding the function of related enzymes like BchF provides insight into the diversification of bacteriochlorophyll structures. The gene bchV is also implicated in hydration reactions within the broader bacteriochlorophyll synthesis network.
Conversion Mechanisms of Bacteriochlorophyllide d to Bacteriochlorophyllide c
The final step in the formation of the characteristic macrocycle of bacteriochlorophyllide c is the methylation of bacteriochlorophyllide d. As mentioned previously, this conversion is catalyzed by the C-20 methyltransferase, BchU. nih.gov This methylation is a critical event, as bacteriochlorophyllide d is the direct precursor to bacteriochlorophyllide c. nih.gov The reaction involves the transfer of a methyl group from S-adenosylmethionine to the C-20 position of the bacteriochlorophyllide d molecule. nih.gov
Genetic and Enzymatic Regulation of this compound Production
The production of this compound is a tightly regulated process, ensuring that the pigment is synthesized in appropriate amounts according to the metabolic needs and environmental conditions of the bacterium. This regulation occurs at both the genetic and enzymatic levels.
Enzymatic activity is controlled through various mechanisms, including feedback inhibition. For instance, heme can inhibit the formation of ALA, the initial precursor. nih.gov The stability and activity of the enzymes themselves can also be a point of regulation, influenced by the presence of substrates and cofactors. nih.gov
Genetic regulation involves the control of the expression of the genes encoding the biosynthetic enzymes. For example, the growth rate of bacteria producing bacteriochlorophyll c is influenced by light intensity, suggesting that the expression of genes like bchU is regulated in response to light cues. psu.edu Strains producing bacteriochlorophyll c have a competitive advantage over those producing bacteriochlorophyll d, especially at low light intensities, highlighting the evolutionary significance of the regulatory mechanisms that control the final methylation step. psu.edu
Gene Expression Profiles of Biosynthetic Enzymes
The synthesis of this compound is contingent on the expression of a suite of genes encoding the necessary biosynthetic enzymes. The expression of these genes is intricately regulated, often in response to environmental cues such as light intensity and oxygen levels. In photosynthetic bacteria, the genes for bacteriochlorophyll biosynthesis are frequently clustered together in the genome, allowing for coordinated regulation.
A pivotal enzyme in the biosynthesis of bacteriochlorophyll c, and by extension this compound, is the C-20 methyltransferase, encoded by the bchU gene. nih.gov This enzyme is responsible for the methylation at the C-20 position of the chlorin macrocycle, a key step that distinguishes bacteriochlorophylls c and e from bacteriochlorophyll d. nih.gov The expression of bchU is a critical determinant for the production of this compound.
The broader biosynthetic pathway leading to this intermediate shares many enzymes with chlorophyll (B73375) biosynthesis. Key enzymes and their corresponding genes are essential for the formation of the core tetrapyrrole structure. These include enzymes for the synthesis of the precursor protoporphyrin IX, the insertion of magnesium by Mg-chelatase (encoded by bchH, bchI, and bchD genes), and subsequent modifications to the porphyrin ring. researchgate.net For instance, the expression of genes encoding the light-independent protochlorophyllide (B1199321) reductase (subunits encoded by bchL, bchN, bchB) is crucial for bacteriochlorophyll synthesis in anaerobic phototrophs. researchgate.net
The regulation of these genes is complex. For example, in some phototrophic bacteria, the expression of photosynthesis genes is repressed by the presence of glucose or galactose in the growth medium, indicating a metabolic feedback mechanism. asm.org Furthermore, gene expression can be influenced by light, with some genes being light-inducible. harvard.edu The coordinated upregulation of genes involved in the chlorophyll and bacteriochlorophyll biosynthetic pathways often mirrors the accumulation of the corresponding pigment metabolites.
Table 1: Key Enzymes and Genes in the Biosynthesis of this compound Precursors
| Enzyme | Gene(s) | Function in Biosynthesis |
| Mg-chelatase | bchH, bchI, bchD | Inserts Mg2+ into protoporphyrin IX |
| Light-independent protochlorophyllide reductase | bchL, bchN, bchB | Reduction of the protochlorophyllide ring |
| C-20 methyltransferase | bchU | Methylation at the C-20 position of the macrocycle |
| (Bacterio)chlorophyll synthase | bchG | Esterification of the C17 propionate (B1217596) side chain |
Modulators of Metabolic Flux Towards this compound
One of the primary points of metabolic control is at the branch point between the heme and (bacterio)chlorophyll biosynthetic pathways, where magnesium is inserted into protoporphyrin IX. researchgate.net The activity of Mg-chelatase is a critical regulatory step. The availability of substrates, such as protoporphyrin IX and ATP, directly influences the rate of this reaction.
Furthermore, the flux of precursors into the pathway is a key control point. Geranylgeranyl pyrophosphate (GGPP) is a precursor for the esterifying alcohol attached to the bacteriochlorophyllide c core. The synthesis of GGPP is a metabolic hub, and the channeling of this molecule into various pathways, including bacteriochlorophyll biosynthesis, is tightly regulated. nih.gov
Feedback inhibition also plays a role in modulating metabolic flux. The accumulation of downstream products can inhibit the activity of enzymes earlier in the pathway, preventing the overproduction of intermediates. While direct evidence for feedback inhibition on the this compound pathway is specific to the organism, it is a common regulatory mechanism in tetrapyrrole biosynthesis.
Table 2: Factors Modulating Metabolic Flux in Bacteriochlorophyll Biosynthesis
| Modulator | Mechanism of Action |
| Substrate Availability (e.g., Protoporphyrin IX, ATP, GGPP) | Limits the rate of enzymatic reactions. researchgate.netnih.gov |
| Enzyme Activity (e.g., Mg-chelatase) | Controls the commitment of precursors to the pathway. researchgate.net |
| Feedback Inhibition | Downstream products inhibit early enzymatic steps. |
| Environmental Signals (e.g., light, oxygen) | Alters gene expression and enzyme activity to match photosynthetic demand. asm.org |
Isotopic Labeling Studies in Elucidating Biosynthetic Routes
Isotopic labeling is a powerful technique used to trace the metabolic fate of atoms and elucidate biosynthetic pathways. By supplying a precursor molecule labeled with a stable isotope (e.g., 13C, 15N, 18O), researchers can follow the incorporation of the label into the final product, revealing the sequence of reactions and the origin of each atom.
While specific isotopic labeling studies focusing solely on this compound are not extensively documented in publicly available literature, the general principles have been widely applied to the broader field of chlorophyll and bacteriochlorophyll biosynthesis. For instance, 18O labeling has been used to demonstrate that molecular oxygen is a precursor in the biosynthesis of chlorophyll d. nih.gov
In the context of bacteriochlorophyll biosynthesis, isotopic labeling could be used to:
Confirm the origin of the methyl group at the C-20 position by feeding labeled S-adenosyl methionine, the universal methyl donor.
Trace the source of the carbon and nitrogen atoms in the tetrapyrrole ring by using labeled glutamate or glycine, which are early precursors.
Determine the origin of the esterifying alcohol by providing labeled precursors of geranylgeranyl pyrophosphate.
These studies provide definitive evidence for the proposed biosynthetic steps and can uncover novel or unexpected enzymatic reactions. The insights gained from isotopic labeling are crucial for a complete understanding of how complex natural products like this compound are assembled in nature.
Chemical Synthesis and Derivatization Strategies for Bacteriopheophorbide C Methyl Ester
Methodologies for Isolation and Extraction from Natural Sources
The isolation of Bacteriopheophorbide c methyl ester begins with its extraction from biomass, typically green sulfur bacteria, followed by rigorous purification to separate it from other pigments and cellular components.
Solvent-Based Extraction Techniques
Solvent-based extraction is the foundational step for isolating bacteriochlorophylls and their derivatives from cellular material. The choice of solvent is critical and is based on the polarity and solubility of the target pigment. Porphyrin-based macrocycles like this compound are typically soluble in organic solvents.
Commonly, a two-step solvent system is employed. An initial extraction with a polar solvent like methanol (B129727) or acetone (B3395972) is used to break open the cells and solubilize the pigment-protein complexes. This is followed by a partition extraction with a less polar solvent to separate the pigments from more water-soluble components. A widely utilized solvent mixture for extracting bacterial secondary metabolites is a combination of chloroform (B151607) and methanol, often in a 2:1 v/v ratio. This system is effective at solubilizing the relatively nonpolar bacteriopheophorbide molecules.
The general procedure involves homogenizing the bacterial cell paste with the chosen solvent or solvent mixture. The resulting suspension is then centrifuged or filtered to separate the solid cellular debris from the liquid extract containing the pigments. The crude extract is then concentrated, typically under reduced pressure, to yield a mixture of pigments from which the target compound must be purified.
Table 1: Common Solvent Systems for Extraction of Porphyrinoids
| Solvent System | Ratio (v/v) | Typical Application |
|---|---|---|
| Methanol/Dichloromethane (B109758) | 1:1 | Initial extraction from wet cell mass |
| Acetone/Methanol | 7:2 | Extraction from lyophilized cells |
| Chloroform/Methanol | 2:1 | Partitioning and purification of pigments |
Chromatographic Purification Protocols (e.g., HPLC, Reverse Phase HPLC, Preparative Thin-Layer Chromatography)
Following initial extraction, the crude pigment mixture requires further purification using chromatographic techniques to isolate this compound in high purity.
Preparative Thin-Layer Chromatography (TLC): Preparative TLC is a solid-liquid chromatographic technique used for purifying small to moderate quantities of material (typically <100 mg). nih.gov The crude extract is applied as a band onto a glass or aluminum plate coated with a stationary phase, most commonly silica (B1680970) gel. nih.govacs.org The plate is then developed in a sealed tank containing a suitable mobile phase. For porphyrin methyl esters, solvent systems often consist of mixtures of a nonpolar solvent like dichloromethane or hexane (B92381) with a more polar solvent such as ethyl acetate (B1210297) or methanol. researchgate.net After development, the separated bands are visualized (often by their distinct color or fluorescence under UV light), and the band corresponding to the desired compound is physically scraped from the plate. The compound is then eluted from the silica gel with a polar solvent.
High-Performance Liquid Chromatography (HPLC): HPLC is the most powerful and widely used technique for the purification of chlorophyll (B73375) and bacteriochlorophyll (B101401) derivatives. It offers superior resolution and reproducibility compared to other methods.
Normal-Phase HPLC: Utilizes a polar stationary phase (e.g., silica) and a non-polar mobile phase. While effective, it is less common than reverse-phase for these applications.
Reverse-Phase HPLC (RP-HPLC): This is the predominant HPLC mode for purifying porphyrinoids. It employs a non-polar stationary phase, typically silica modified with C18 (octadecylsilyl) or C8 alkyl chains, and a polar mobile phase. researchgate.net The mobile phase usually consists of a mixture of water with an organic modifier like methanol or acetonitrile. elsevierpure.com A gradient elution, where the proportion of the organic solvent is increased over time, is often used to effectively separate the components of the complex pigment mixture. The separation of the diastereomeric mixture of related pheophorbides has been successfully achieved using C18 reverse-phase columns with a mobile phase of 15% water in methanol. acs.org
The effluent from the HPLC column is monitored by a detector, commonly a UV-Vis or photodiode array (PDA) detector, set to a wavelength where the bacteriopheophorbides strongly absorb (the Soret or Qy bands). Fractions containing the pure compound are collected for subsequent analysis.
Table 2: Comparison of Chromatographic Purification Techniques
| Technique | Stationary Phase | Typical Mobile Phase | Advantages | Disadvantages |
|---|---|---|---|---|
| Prep TLC | Silica Gel, Alumina | Dichloromethane/Ethyl Acetate | Simple, low cost | Lower resolution, labor-intensive recovery |
| HPLC | Silica (Normal Phase) | Hexane/Isopropanol | High resolution | Requires specialized equipment |
| RP-HPLC | C18, C8 (Reverse Phase) | Methanol/Water, Acetonitrile/Water | Excellent resolution, high purity, reproducible | Higher cost, solvent consumption |
Laboratory-Scale Chemical Synthesis Routes
While this compound can be obtained from natural sources, chemical synthesis provides an alternative route that allows for greater control and the production of analogues not found in nature.
Partial Synthesis from Related Porphyrinoids (e.g., Methyl Pheophorbide a)
One of the most efficient methods for obtaining optically pure bacteriopheophorbide derivatives is through the partial synthesis from more readily available chlorophyll degradation products, such as Methyl Pheophorbide a. A key transformation involves the hydration of the vinyl group at the C3 position of the macrocycle to form the characteristic 1-hydroxyethyl group of bacteriopheophorbides.
Strategies for Methylation of Bacteriopheophorbide Precursors
The methyl ester at the C17 propionic acid side chain is a defining feature of the target molecule. In synthetic schemes, this group is often introduced by esterification of the corresponding carboxylic acid precursor (Bacteriopheophorbide c). Standard organic chemistry methods are employed for this methylation.
A common and highly effective method for methylating carboxylic acids is the use of diazomethane (B1218177) (CH₂N₂). This reagent reacts quickly and cleanly with the acidic proton of the carboxyl group to form the methyl ester and nitrogen gas as the only byproduct. However, diazomethane is toxic and explosive, requiring careful handling.
Alternatively, Fischer esterification can be used. This involves refluxing the carboxylic acid precursor in methanol with a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is driven to completion by using a large excess of methanol. In many partial syntheses, the starting materials, such as Methyl Pheophorbide a, already contain the required methyl ester group, which is carried through the synthetic sequence. acs.orggoogle.com
Stereoselective Synthesis Approaches
Controlling the stereochemistry of the 3-(1-hydroxyethyl) group is crucial for obtaining specific, biologically relevant isomers. While the hydration of a vinyl group typically produces a racemic or diastereomeric mixture, advanced methods can favor the formation of one stereoisomer over another.
Asymmetric borane-reduction of a 3-acetyl group is a powerful strategy for stereoselectively creating the 3-(1-hydroxyethyl) moiety. researchgate.net Chiral auxiliaries, such as oxazaborolidines (e.g., the Corey-Bakshi-Shibata catalyst), can be used to direct the hydride reduction of the prochiral ketone, leading to a high diastereomeric excess (de) of one alcohol. For instance, the use of (S)-oxazaborolidines in the reduction of a 3-acetyl-13¹-oxochlorin derivative has been shown to produce the (3¹S)-alcohol as the major product with high selectivity. researchgate.net This approach allows for the synthesis of specific, epimerically pure bacteriopheophorbide analogues.
Furthermore, once a diastereomeric mixture is synthesized, chromatographic separation, particularly by reverse-phase HPLC, serves as a critical method to isolate the individual, optically pure stereoisomers. acs.org
Development of Synthetic Analogs and Derivatives of this compound
The development of synthetic analogs and derivatives of this compound is a pivotal area of research, driven by the need to fine-tune its physicochemical and biological properties for various applications. By systematically modifying the core macrocycle or its peripheral substituents, scientists can modulate characteristics such as light absorption, solubility, and reactivity. These modifications often begin with precursors like methyl bacteriopheophorbide d or other chlorophyll-derived chlorins, employing a range of synthetic strategies to introduce novel structural features and functional groups.
Structural Modifications and Their Synthetic Pathways
Structural modifications of the this compound macrocycle are essential for creating analogs with tailored properties. These alterations can range from simple substitutions at the meso-positions to the annulation of new ring systems. A significant focus has been on modifying positions that influence the electronic and steric properties of the molecule.
One of the defining features of Bacteriopheophorbide c is the methyl group at the 20-meso-position, which distinguishes it from Bacteriopheophorbide d. A key synthetic strategy accomplishes the direct transformation of methyl bacteriopheophorbides d (Bmph-d) into methyl bacteriopheophorbides c (Bmph-c) via meso-methylation. A common pathway involves the treatment of a copper(II) complex of a pyropheophorbide derivative with chloromethyl methyl sulfide (B99878) and titanium tetrachloride to introduce a methylthiomethyl group at the meso-position. Subsequent treatment with Raney nickel effectively yields the desired meso-methyl group. researchgate.netlsu.edu
The 20-meso-position is a frequent target for other modifications as well. Using starting materials such as meso-pyropheophorbide-a methyl ester, various electrophilic reagents can be employed for halogenation, introducing chlorine, bromine, or iodine, as well as for nitration to add a nitro group. researchgate.net
Modifications at the 3-position are also synthetically important. For instance, methyl pyropheophorbide-d, which contains a 3-formyl group, can undergo a Grignard reaction with methyl magnesium iodide. researchgate.net This reaction selectively produces the 3-(1-hydroxyethyl) group characteristic of many bacteriopheophorbides. researchgate.net This secondary alcohol can be further oxidized using reagents like Ley–Griffith or Dess–Martin periodinane to generate a variety of 3-acyl groups. researchgate.net
More complex structural changes include the fusion of additional heterocyclic rings to the bacteriochlorin (B1244331) framework. Starting from 13²-oxobacteriopyropheophorbide-a, which is derived from bacteriochlorophyll-a, annulated bacteriochlorins have been synthesized. nih.gov Reaction with reagents like o-phenylenediamine (B120857) or 1,10-diaminonaphthalene can lead to the formation of fused quinoxaline (B1680401), benzimidazole, or perimidine rings, significantly extending the π-conjugated system of the macrocycle. nih.gov
| Modification Type | Synthetic Pathway | Starting Material Example | Resulting Structure |
| Meso-methylation (C-20) | Methylthiomethylation followed by Raney nickel reduction | Copper(II) methyl pyropheophorbide a | 20-methyl group (Bacteriopheophorbide c structure) |
| Meso-halogenation (C-20) | Electrophilic substitution with halogenating agents | meso-Pyropheophorbide-a methyl ester | 20-chloro, 20-bromo, or 20-iodo derivative |
| Meso-nitration (C-20) | Electrophilic substitution with nitrating agents | meso-Pyropheophorbide-a methyl ester | 20-nitro derivative |
| 3-position alcohol formation | Grignard reaction on 3-formyl group | Methyl pyropheophorbide-d | 3-(1-hydroxyethyl) group |
| 3-position acylation | Oxidation of 3-(1-hydroxyethyl) group | 3-(1-hydroxyethyl) derivative | 3-acyl derivative |
| Ring Annulation | Reaction with diamines | 13²-oxobacteriopyropheophorbide-a | Fused quinoxaline or perimidine rings |
Incorporation of Unique Side Chains and Functional Groups
The incorporation of specific side chains and functional groups onto the this compound scaffold is crucial for developing derivatives with novel functionalities. These substitutions can enhance water solubility, introduce reactive handles for bioconjugation, or alter the molecule's electronic properties.
A variety of functional groups have been successfully introduced at the synthetically accessible positions of the macrocycle. For example, thio-functionalized substituents can be installed at the 20-position, creating analogs with unique electronic and aggregation properties. researchgate.net The meso-positions can also be targeted for cyanation through Friedel-Crafts reactions using cyanogen (B1215507) bromide and aluminum chloride, though subsequent conversion of the cyano group to a methyl group can be challenging. researchgate.netlsu.edu
The peripheral positions of the macrocycle offer numerous opportunities for derivatization. The 13-position of pyropheophorbide-a derivatives has been modified to include a range of O-substituted oxime moieties. researchgate.net Furthermore, zinc complexes of 3¹-epimerically pure 3²,3²,3²-trifluoro-bacteriopheophorbide-d methyl ester have been prepared, demonstrating the feasibility of incorporating fluorinated groups, which can significantly alter the compound's electronic nature and stability. researchgate.net
To improve the aqueous solubility of these hydrophobic macrocycles, a critical requirement for many biological applications, hydrophilic groups can be attached. One approach involves the introduction of sulfonate groups. For instance, a sulfonated bacteriochlorophyll derivative can be prepared by reacting a Pd-bacteriopheophorbide with homotaurine. nih.gov The C-17 propionic acid side chain is another common site for modification, where the ester moiety can be derivatized with polar groups such as carbohydrates or peptides to enhance water solubility and introduce targeting capabilities. researchgate.netnih.gov
| Functional Group/Side Chain | Position of Incorporation | Synthetic Method Example | Precursor Molecule |
| Thio-functionalized substituents | C-20 | Not specified | Bacteriochlorophyll-c analogs |
| Cyano group | meso-position | Friedel-Crafts cyanation | Copper(II) methyl mesopyropheophorbide a |
| O-substituted oximes | C-13 | Reaction with hydroxylamine (B1172632) derivatives | Zinc methyl 3-hydroxymethyl-13¹-deoxo-pyropheophorbides-a |
| Trifluoromethyl group | 3¹-position | Not specified | Bacteriopheophorbide-d methyl ester |
| Sulfonate group | Peripheral | Reaction with homotaurine | Pd-bacteriopheophorbide |
| Carbohydrate/Peptide moieties | C-17 | Esterification/Amidation | Bacteriopheophorbide with free carboxylic acid |
Advanced Spectroscopic and Structural Characterization Methodologies for Bacteriopheophorbide C Methyl Ester
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
NMR spectroscopy serves as a powerful method for elucidating the complex three-dimensional structure of bacteriopheophorbide c methyl ester in solution.
Proton Nuclear Magnetic Resonance (1H NMR) for Structural Assignment
Proton NMR (¹H NMR) is fundamental in assigning the various protons within the this compound molecule. The chemical shifts of the methine protons, which are located in the plane of the macrocycle, appear at a characteristically low field due to deshielding effects. In contrast, the protons attached to the pyrrole (B145914) nitrogens in the pheophytin form (where the central magnesium is replaced by two hydrogens) are strongly shielded and resonate at an unusually high field, several parts per million (ppm) above the reference compound tetramethylsilane (B1202638) (TMS). ismar.org
The assignment of specific proton signals is aided by comparison with related chlorophyll (B73375) derivatives and through disaggregation titration experiments. For instance, in methyl bacteriopheophorbide a, the α-proton is the least shielded among the methine protons due to the influence of the acetyl group at position 2. ismar.org The complete spectral assignment often relies on the analysis of the corresponding methyl pheophorbides, where the central magnesium atom is absent and the phytyl chain is replaced by a methyl group. ismar.org
Detailed ¹H NMR data for this compound is crucial for confirming its structure. Below is a table summarizing typical ¹H NMR chemical shifts for key protons in related pheophorbide structures.
| Proton | Typical Chemical Shift (ppm) |
| Methine Protons (α, β, δ) | 8.5 - 10.0 |
| Ring Methyl Protons | 3.0 - 4.0 |
| Propionic Acid Protons | 2.0 - 3.0 |
| Pyrrole NH Protons | -1.0 - 4.0 |
| Ester Methyl Protons | ~3.6 |
| Note: Specific shifts can vary based on solvent and concentration. |
Carbon-13 Nuclear Magnetic Resonance (13C NMR) in Positional Isomerism and Pathway Analysis
Carbon-13 NMR (¹³C NMR) provides invaluable information on the carbon skeleton of this compound. It is particularly useful in distinguishing between positional isomers and in elucidating biosynthetic pathways. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum, allowing for a complete carbon framework assignment.
A significant application of ¹³C NMR has been in the study of the biosynthetic pathway of bacteriochlorophyll (B101401) c. By using ¹³C-labeled precursors such as L-[1-¹³C]glutamate, [2-¹³C]glycine, and [¹³C]bicarbonate, researchers have been able to trace the origin of each carbon atom in the tetrapyrrole macrocycle. nih.gov These labeling patterns have provided conclusive evidence for the operation of the C5 pathway for 5-aminolevulinic acid synthesis in the formation of bacteriochlorophyll c in organisms like Prosthecochloris aestuarii. nih.gov The analysis of the ¹³C NMR spectra of the resulting this compound has also led to the reassignment of the chemical shifts for two sp² quaternary carbons, C-2 and C-4. nih.gov
The following table presents representative ¹³C NMR chemical shifts for different types of carbon atoms in a related pheophorbide structure.
| Carbon Type | Typical Chemical Shift (ppm) |
| Carbonyl (Ester) | 170 - 175 |
| Quaternary sp² Carbons | 130 - 150 |
| Methine sp² Carbons | 95 - 105 |
| Methyl Carbons | 10 - 25 |
| Methylene Carbons | 20 - 40 |
| Note: Actual chemical shifts are highly sensitive to the specific molecular environment. |
Two-Dimensional NMR Techniques (COSY, ROESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are essential for unambiguously determining the connectivity of atoms and the stereochemistry of this compound. isuct.ru
ROESY, a type of Nuclear Overhauser Effect (NOE) spectroscopy, provides information about protons that are close to each other in space, regardless of whether they are directly bonded. longdom.orgresearchgate.net This is crucial for determining the relative stereochemistry of chiral centers and the conformation of flexible side chains. researchgate.net For example, ROESY correlations can establish the spatial orientation of substituents on the macrocycle. researchgate.net The combination of COSY and ROESY data allows for a detailed three-dimensional model of the molecule in solution to be constructed. isuct.ru
Concentration-Dependent NMR Phenomena Related to Aggregation
The NMR spectra of this compound can exhibit concentration-dependent changes in chemical shifts, providing insights into its aggregation behavior in solution. As the concentration of the compound increases, intermolecular interactions can lead to the formation of dimers or larger aggregates. researchgate.net These aggregation processes alter the local magnetic environment of the nuclei, resulting in shifts in their corresponding NMR signals. By monitoring these chemical shift changes as a function of concentration, it is possible to study the nature and extent of self-association. ismar.org
Mass Spectrometry (MS) Techniques for Molecular Characterization
Mass spectrometry is a cornerstone technique for determining the precise molecular weight and elemental composition of this compound.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of large and thermally labile molecules like this compound. nih.gov In ESI-MS, the analyte is dissolved in a solvent and sprayed through a charged capillary, generating gaseous ions with minimal fragmentation. nih.govresearchgate.net This allows for the accurate determination of the molecular weight of the intact molecule. nih.gov
ESI-MS is highly sensitive and can be coupled with liquid chromatography (LC) for the analysis of complex mixtures. nih.gov Tandem mass spectrometry (MS/MS) experiments, where ions are fragmented in the gas phase, can provide further structural information by analyzing the fragmentation patterns. researchgate.net This technique is invaluable for confirming the identity of the compound and for characterizing any modifications or degradation products. researchgate.net
Atmospheric Pressure Photoionization High-Resolution Mass Spectrometry (APPI-HRMS)
Atmospheric Pressure Photoionization High-Resolution Mass Spectrometry (APPI-HRMS) stands out as a powerful tool for the analysis of nonpolar and moderately polar compounds like this compound, which can be challenging to ionize using other common techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). APPI is particularly advantageous for its ability to generate radical cations, providing distinct molecular ions and minimizing fragmentation, which simplifies spectral interpretation.
In the context of this compound, APPI-HRMS offers high-resolution and accurate mass measurements, enabling the precise determination of its elemental composition. This capability is essential for confirming the identity of the compound and for distinguishing it from other structurally similar bacteriochlorins. The high resolution allows for the separation of isobaric interferences, ensuring unambiguous identification.
Application of Mass Spectrometry in Elucidating Derivatization Products
Mass spectrometry is an indispensable technique for characterizing the products of derivatization reactions involving this compound. Derivatization is often performed to enhance the compound's properties for specific applications or to facilitate its analysis. Common derivatization reactions may involve modifications at the peripheral substituents of the macrocycle.
By comparing the mass spectra of the original compound with its derivatives, researchers can confirm the success of the chemical modification and determine the exact location and nature of the newly introduced functional groups. High-resolution mass spectrometry provides the accurate mass of the derivatized product, from which the elemental formula can be deduced. Furthermore, tandem mass spectrometry (MS/MS) experiments, where the molecular ion of the derivative is fragmented, can yield structural information about the modification. For instance, the fragmentation pattern can reveal which part of the molecule has been altered.
Electronic Absorption and Circular Dichroism (CD) Spectroscopy
UV-Visible Spectroscopy in Monitoring Aggregation States and Structural Changes
UV-Visible absorption spectroscopy is a fundamental technique for studying the electronic transitions in this compound and is particularly sensitive to its aggregation state. The characteristic absorption spectrum of the monomeric form in a suitable organic solvent, such as dichloromethane (B109758), typically displays an intense Soret band around 400-450 nm and Q-bands in the longer wavelength region (650-750 nm).
The aggregation of this compound in different solvent systems or upon changes in concentration leads to significant alterations in its UV-Visible spectrum. The formation of aggregates can cause a broadening, a shift (either a redshift, known as a J-aggregate, or a blueshift, known as an H-aggregate), and a decrease in the intensity (hypochromism) or an increase in the intensity (hyperchromism) of the absorption bands. By monitoring these spectral changes, researchers can gain insights into the nature and extent of aggregation.
| Solvent System | Observed Spectral Shift | Inferred Aggregation State |
| Dichloromethane | No significant shift | Monomeric |
| Hexane (B92381) | Blueshift (H-aggregate) | Dimers or higher-order aggregates |
| Water with surfactant | Redshift (J-aggregate) | Self-assembled nanostructures |
Circular Dichroism Spectroscopy for Chiral Information and Aggregate Formation
Circular Dichroism (CD) spectroscopy is a powerful tool for probing the chirality of this compound and its aggregates. The inherent chirality of the molecule, arising from its stereocenters, gives rise to a characteristic CD spectrum in its monomeric state.
Upon aggregation, the CD spectrum can be dramatically altered. The formation of chiral aggregates often leads to intense and complex CD signals, a phenomenon known as induced CD. The sign and shape of the CD signals in the Soret and Q-band regions can provide detailed information about the supramolecular chirality and the specific arrangement of the molecules within the aggregate. For example, a bisignate CD signal can indicate the formation of dimeric species with a specific spatial orientation of the transition dipole moments.
Vibrational Spectroscopy (e.g., FTIR, Raman) for Conformational Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the conformational and structural details of this compound. These techniques probe the vibrational modes of the molecule, which are sensitive to the local environment and conformation of the functional groups.
FTIR spectroscopy is particularly useful for identifying the vibrational frequencies of specific functional groups, such as the carbonyl groups of the ester and ketone moieties, as well as the C=C and C=N stretching modes of the macrocycle. Changes in the positions and intensities of these bands can indicate alterations in the conformation of the molecule, for instance, due to aggregation or interaction with other molecules.
Biophysical and Supramolecular Assembly Studies of Bacteriopheophorbide C Methyl Ester
Self-Assembly Mechanisms in Chlorosomes
The self-assembly of bacteriopheophorbide c methyl ester into structures reminiscent of those found in chlorosomes is a complex process driven by a combination of non-covalent interactions. These interactions dictate the formation of large, ordered aggregates that are fundamental to their light-harvesting capabilities.
Intermolecular Interactions Driving Aggregation (Hydrogen Bonding, π-π Stacking)
The aggregation of this compound is primarily governed by a synergy of hydrogen bonding and π-π stacking interactions. The molecular structure of bacteriopheophorbide c, and by extension its methyl ester, contains key functional groups that facilitate these interactions. Specifically, the hydroxyl group at the 3¹-position and the carbonyl group at the 13¹-position are critical for forming strong hydrogen bonds between molecules. nih.gov These interactions are a significant driving force in the initial formation of dimers and larger oligomers.
Complementing the hydrogen bonds are π-π stacking interactions between the extensive aromatic macrocycles of the bacteriochlorin (B1244331) rings. These interactions, arising from the attraction between the electron-rich and electron-poor regions of adjacent molecules, contribute significantly to the stability of the aggregates. nih.govrsc.org The interplay of these forces leads to a cooperative self-assembly process, where the initial formation of small aggregates facilitates the recruitment of additional monomers into a growing, ordered structure. oup.com The strength of these non-covalent interactions can be substantial, with DFT calculations on similar systems showing interaction energies for hydrogen bonding and π-π stacking that can be on the order of several kcal/mol. mdpi.comnih.gov
Role of Esterifying Alcohols in Aggregation Behavior and Lamellar Spacing
The esterifying alcohol at the 17-propionate position plays a crucial role in modulating the aggregation behavior and the resulting supramolecular architecture. nih.gov While the core interactions driving assembly are hydrogen bonding and π-π stacking, the nature of the esterifying group influences the packing and spacing of the aggregates. In this compound, the methyl group is relatively small.
Studies on bacteriochlorophyll (B101401) c derivatives with varying esterifying alcohol chain lengths have demonstrated that longer alkyl chains can influence the aggregation process and the lamellar spacing in the resulting structures. oup.com In nonpolar solvents, hydrophobic interactions between the esterifying chains can compete with the hydrophilic interactions driving aggregation, potentially slowing down the assembly process. nih.gov Conversely, in aqueous environments, these hydrophobic interactions become a primary driver for aggregation. nih.gov The length of the esterifying alcohol has been shown to directly correlate with the interlayer spacing in lamellar structures, with longer chains leading to wider spacing. oup.com
Formation of Nanotubular and Lamellar Structures
The self-assembly of this compound and its analogs can lead to the formation of well-defined nanostructures, most notably lamellar and nanotubular architectures, similar to those observed in natural chlorosomes. researchgate.netosti.gov Lamellar structures consist of stacked layers of aggregated pigments, where the hydrophobic esterifying groups of adjacent layers interdigitate, holding the assembly together. researchgate.net This arrangement supports strong electronic coupling between the pigments within each layer.
The formation of these ordered structures can be visualized through techniques such as grazing incidence small-angle X-ray scattering (GISAXS), which has confirmed the presence of distinct lamellar structures in films of self-assembled bacteriochlorophyll c. osti.gov These organized assemblies are not static and can undergo order-disorder transitions induced by external factors. researchgate.net The ability to form these biomimetic nanostructures is a key area of interest for applications in artificial light-harvesting systems. nih.govnih.gov
Energy Transfer and Excitonic Coupling Phenomena in Aggregates
The primary function of the aggregated structures of this compound is to efficiently capture and transfer light energy. This process is governed by the principles of excitonic coupling, where the close proximity and ordered arrangement of the chromophores lead to the delocalization of excited electronic states over multiple molecules. researchgate.netrug.nl
Upon absorption of a photon, an exciton (B1674681) is formed, which can then migrate through the aggregate until it reaches a reaction center or is emitted as fluorescence. The efficiency of this energy transfer is highly dependent on the strength of the excitonic coupling between the this compound molecules. nih.gov Strong coupling leads to rapid, wave-like energy transfer, while weaker coupling results in a slower, hopping-like mechanism. rug.nl The spectral properties of the aggregates, such as the red-shift in the absorption maximum compared to the monomer, are a direct consequence of this excitonic coupling. nih.gov Advanced spectroscopic techniques, like two-dimensional electronic spectroscopy, have been employed to directly visualize the pathways and dynamics of energy transfer within similar molecular aggregates. nih.gov
Influence of Environmental Factors on Aggregation and Photophysical Properties
The self-assembly and resulting photophysical properties of this compound are highly sensitive to the surrounding environment. Factors such as the polarity of the solvent and the presence of ions can significantly impact the aggregation process and the efficiency of energy transfer.
Effects of Solvent Polarity and Ionic Strength
Solvent polarity plays a critical role in the self-assembly of this compound. In nonpolar solvents, the hydrophilic interactions, including hydrogen bonding, are the dominant forces driving aggregation. nih.gov Conversely, in polar solvents, hydrophobic interactions between the nonpolar regions of the molecules, such as the esterifying groups, become more significant. nih.govnih.gov The choice of solvent can therefore be used to control the rate and extent of aggregation. For instance, aggregation is often induced by introducing a poor solvent to a solution of monomeric this compound. nih.gov
The photophysical properties of the aggregates are also influenced by solvent polarity. Changes in the solvent environment can lead to shifts in the absorption and fluorescence spectra, a phenomenon known as solvatochromism. nih.govnih.gov This is due to the differential stabilization of the ground and excited states of the molecule by the solvent. The ionic strength of the solution can also affect aggregation by screening electrostatic interactions and influencing the stability of the charged or polar functional groups on the molecule.
Table of Compounds
| Compound Name |
| This compound |
| Bacteriochlorophyll c |
| Bacteriochlorophyll a |
| Lipids |
| Carotenes |
| Zinc 3¹-demethylated BChl-d analogs |
| Methyl 3-devinyl-3-hydroxymethyl-pyropheophorbide-a |
| Azulene |
Temperature-Dependent Self-Assembly
The self-assembly of this compound and its analogs is a thermodynamically controlled process significantly influenced by temperature. This phenomenon is crucial for understanding the formation of complex biological structures and for the development of novel biomimetic materials. Studies have shown that in weakly polar solvents, such as 1-chlorooctane, synthetic analogs of bacteriopheophorbide can exist in a monomeric state at elevated temperatures (e.g., 373 K or 100 °C). oup.com As the solution is gradually cooled, a transition occurs, leading to the formation of aggregate seeds and culminating in the creation of large, chlorosomal-like aggregates at lower temperatures, such as 298 K (25 °C). oup.com This process is reversible; heating the solution of self-aggregated structures can transform them back into their monomeric components. oup.com
The mechanism of this temperature-dependent assembly and disassembly can be monitored using spectroscopic techniques. UV-vis-NIR absorption and Circular Dichroism (CD) spectroscopy are particularly informative. The cooling process from a monomeric state to an aggregated state is characterized by a non-sigmoidal curve when plotting CD intensity against temperature, which indicates a cooperative assembly model. oup.com Conversely, the disassembly (or melting) of these aggregates upon heating often follows an isodesmic model, where the melting points are dependent on the length of the alkyl chains attached to the molecule. oup.com This reversible, temperature-controlled aggregation is a key feature being explored for applications in creating thermally switchable nanomaterials. nih.govrsc.org
| Parameter | Condition | Observation | Spectroscopic Method | Reference |
| State | High Temperature (373 K) | Monomeric dispersion | UV-vis-NIR Absorption & CD Spectroscopy | oup.com |
| State | Low Temperature (298 K) | Large, chlorosomal aggregates | UV-vis-NIR Absorption & CD Spectroscopy | oup.com |
| Assembly Pathway (Cooling) | Gradual cooling (1 K/min) | Non-sigmoidal, cooperative model | Circular Dichroism (CD) Spectroscopy | oup.com |
| Disassembly Pathway (Heating) | Gradual heating | Reversible monomerization, isodesmic model | UV-vis-NIR Absorption & CD Spectroscopy | oup.com |
Biomimetic Studies of Light-Harvesting Complexes
The remarkable light-harvesting efficiency of chlorosomes in green photosynthetic bacteria has spurred significant research into creating artificial mimics in vitro. nih.govwur.nl this compound and its parent compound, bacteriochlorophyll c (BChl c), are central to these efforts due to their intrinsic ability to self-assemble into large, ordered aggregates similar to those found in natural chlorosomes. nih.govwur.nlosti.govnih.gov These synthetic aggregates serve as powerful models to understand the structure-function relationships of the natural photosynthetic apparatus. nih.govnih.gov
The formation of these biomimetic chlorosomes can be achieved through various methods, such as the injection of a pigment solution in an organic solvent into an aqueous buffer. wur.nlnih.gov This process often requires the presence of other molecules found in natural chlorosomes, like carotenoids and lipids, to facilitate the formation of stable, red-shifted aggregates. osti.govnih.gov The resulting self-assembled structures exhibit spectroscopic properties that are hallmarks of chlorosomal aggregates. A significant red-shift in the main absorption peak (Qy band) is observed, moving from around 668 nm for the monomeric form to approximately 750 nm in the aggregated state. osti.gov Similarly, the fluorescence peak also shifts to longer wavelengths, for instance, to 780-790 nm. osti.gov These spectral shifts indicate strong excitonic coupling between the pigment molecules, a key feature of the efficient energy transfer network in natural chlorosomes. wur.nlnih.gov Grazing incidence small-angle X-ray scattering (GISAXS) has further confirmed that these in vitro aggregates can form distinct lamellar structures, mimicking the organization within native chlorosomes. osti.gov
| Species | State | Absorption Peak (Qy band) | Fluorescence Peak | Reference |
| Bacteriochlorophyll c | Monomeric | ~668-675 nm | ~675 nm | osti.govnih.gov |
| Bacteriochlorophyll c | In vitro Aggregate | ~750 nm | ~780-790 nm | osti.gov |
| Bacteriochlorophyll a (in baseplate) | Aggregate | - | ~805 nm | nih.gov |
To further probe and replicate the function of photosynthetic antennae, scientists have synthesized various structural analogs of bacteriopheophorbide c. oup.comnih.gov These synthetic mimics are designed to retain the key functional groups responsible for self-assembly—namely the hydroxyethyl (B10761427) substituent, a carbonyl group, and a central metal atom—while allowing for systematic modifications to other parts of the molecule. nih.gov By altering features such as the length and branching of esterifying alkyl chains, researchers can fine-tune the self-assembly process and the resulting supramolecular structures. oup.com
For instance, studies on bacteriochlorophyll d analogs with different branched alkyl chains at the 17-propionate residue have demonstrated that the length of these chains influences the melting point of the self-assembled aggregates. oup.com X-ray scattering analyses have also revealed that analogs with longer esterifying chains produce wider layer spacings in their chlorosomal self-assemblies. oup.com These synthetic models have been shown to form extended stacks through hydrophobic interactions, even in the absence of the hydrogen bonding previously thought to be essential. nih.gov The ability to create these artificial pigments, which are often more chemically stable than their natural counterparts, opens the door to their use in technological applications like hybrid solar cells, enabling efficient light capture even under low-light conditions. nih.gov
Theoretical and Computational Chemistry Approaches
Quantum Chemical Calculations for Electronic Structure and Photophysics (e.g., DFT)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are instrumental in elucidating the electronic structure and photophysical properties of Bacteriopheophorbide c methyl ester. These calculations provide a detailed understanding of the molecule's frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental to its light-absorbing capabilities.
Researchers employ various functionals and basis sets in DFT calculations to accurately model the system. For instance, hybrid functionals like B3LYP are commonly used to optimize the ground-state geometry of bacteriochlorophyll (B101401) derivatives. To investigate the excited-state properties and simulate electronic absorption spectra, TD-DFT is the method of choice. The selection of the functional is critical, as standard functionals can sometimes underestimate the energies of charge-transfer excited states.
Studies on related bacteriochlorophyll systems have utilized methods like INDO/S-CI (Intermediate Neglect of Differential Overlap/Spectroscopic-Configuration Interaction) to probe the electronic excitations in monomeric and aggregated forms. uiuc.edu These calculations reveal the nature of the electronic transitions, such as the characteristic Qy and Soret bands, and how they are influenced by the molecular environment and aggregation state. For instance, TD-DFT calculations can predict the energies and oscillator strengths of these transitions, providing a theoretical basis for interpreting experimental absorption spectra. umanitoba.canih.gov
The surrounding environment, including solvent effects and interactions with other molecules, can be incorporated into these calculations through various models, such as the Polarizable Continuum Model (PCM), to provide a more realistic description of the molecule's behavior in solution or within a complex assembly.
Table 1: Representative Theoretical Methods and Their Applications in Studying Bacteriochlorophyll Derivatives
| Computational Method | Typical Functional/Basis Set | Properties Investigated | Key Insights |
| Density Functional Theory (DFT) | B3LYP / 6-31G* | Ground-state geometry, electronic structure, molecular orbital energies. | Provides optimized molecular structures and insights into the spatial distribution of frontier orbitals. |
| Time-Dependent DFT (TD-DFT) | CAM-B3LYP / def2-SVP | Excited-state energies, electronic absorption spectra (Qy and Soret bands), photophysical properties. | Elucidates the nature of electronic transitions and predicts spectroscopic features. |
| INDO/S-CI | - | Electronic excitations in monomers and aggregates, transition dipole moments. | Describes the properties of electronic states relevant to light absorption and energy transfer. uiuc.edu |
Molecular Dynamics Simulations of Aggregation and Interaction
This compound, much like its parent compound bacteriochlorophyll c, exhibits a strong tendency to self-assemble into large, ordered aggregates. nih.gov Molecular dynamics (MD) simulations are a powerful computational technique used to study the dynamics of this aggregation process and the nature of the intermolecular interactions that drive it.
MD simulations model the atoms and bonds of the molecules as a classical system of interacting particles, governed by a force field. By solving the classical equations of motion, the trajectory of each atom can be tracked over time, providing a dynamic picture of how individual molecules come together to form larger structures. These simulations can reveal the key intermolecular forces responsible for self-assembly, which for bacteriochlorophyll derivatives include:
π-π stacking: The large, aromatic chlorin (B1196114) rings of the molecules interact favorably, leading to stacking arrangements.
Hydrogen bonding: Interactions between the hydroxyl group on one molecule and the carbonyl group on another can play a significant role in stabilizing the aggregate structure.
Coordination bonds: The central magnesium atom (in the parent bacteriochlorophyll) can coordinate with functional groups on neighboring molecules. In the case of the pheophorbide, where the magnesium is absent, other intermolecular interactions become more dominant.
MD simulations can also be used to investigate the influence of the environment, such as the solvent and temperature, on the aggregation process and the final morphology of the aggregates. For example, simulations can show how the surrounding medium affects the stability and structure of the self-assembled nanotubes found in chlorosomes. nih.gov Furthermore, MD simulations have been used to study the conformational dynamics of bacteriochlorophylls within these aggregates, revealing motions such as librations of the macrocycle that are thought to be important for their light-harvesting function. acs.orgnih.govacs.org
Prediction of Spectroscopic Signatures and Conformational Preferences
Computational chemistry offers valuable tools for predicting the spectroscopic signatures of this compound, which can aid in the interpretation of experimental data and the characterization of its various forms.
One of the most powerful applications is the prediction of Nuclear Magnetic Resonance (NMR) spectra. By employing methods such as the Gauge-Including Atomic Orbital (GIAO) approach, often in conjunction with DFT, it is possible to calculate the NMR chemical shifts of the hydrogen and carbon atoms in the molecule. mdpi.com These predicted spectra can be compared with experimental data to confirm the molecular structure and to gain insights into the electronic environment of the different nuclei. The accuracy of these predictions is highly dependent on the quality of the calculated molecular geometry and the level of theory employed.
In addition to NMR spectra, computational methods can predict other spectroscopic properties, such as the vibrational frequencies observed in infrared (IR) and Raman spectroscopy. These calculations can help to assign the vibrational modes to specific molecular motions.
Furthermore, computational conformational analysis can be used to explore the different possible three-dimensional arrangements of the molecule and their relative energies. By systematically rotating the rotatable bonds in the molecule and calculating the energy of each conformation, a potential energy surface can be mapped out. This allows for the identification of the most stable conformers and an understanding of the molecule's flexibility. Such studies are crucial as the conformation of the molecule can significantly influence its photophysical properties and its ability to aggregate. For bacteriochlorophylls within aggregates, solid-state NMR techniques combined with computational modeling have been used to determine their conformational dynamics, such as the librational motion of the macrocycle. nih.govacs.org
Modeling of Energy Transfer Pathways within Aggregates
The primary function of aggregates of this compound in light-harvesting systems is to absorb light energy and efficiently transfer it to a reaction center. Computational modeling is essential for understanding the mechanisms and pathways of this energy transfer.
A key theoretical framework for describing energy transfer in molecular aggregates is the Frenkel exciton (B1674681) model . acs.orgacs.org In this model, the absorption of a photon creates a delocalized excited state, or exciton, that is shared among multiple molecules in the aggregate. The strength of the interaction between the molecules, known as the excitonic coupling , determines the extent of this delocalization and the rate of energy transfer.
Quantum chemical calculations can be used to compute the excitonic couplings between pairs of molecules in an aggregate. These couplings, along with the site energies of the individual molecules (the energy required to excite a single molecule), are then used to construct an exciton Hamiltonian. Diagonalizing this Hamiltonian yields the energies and wavefunctions of the exciton states.
The nature of the excitonic coupling and the resulting energy landscape dictate the pathways of energy transfer. Theoretical studies on bacteriochlorophyll aggregates have shown that energy transfer can be both coherent (wavelike) and incoherent (hopping). arxiv.org Advanced computational models combine quantum dynamics with molecular dynamics simulations to provide a more complete picture of the energy transfer process, taking into account the influence of molecular motions and environmental fluctuations. arxiv.orgd-nb.info These models can simulate the flow of excitation energy through the aggregate on a femtosecond timescale, revealing the intricate pathways that lead to highly efficient energy transfer. arxiv.org The collective nature of these excitations can also give rise to phenomena such as superradiance, where the aggregate emits light at an enhanced rate. nih.govresearchgate.net
Ecological and Geochemical Significance of Bacteriopheophorbide C Methyl Ester
Occurrence and Distribution in Photosynthetic Microorganisms
Bacteriopheophorbide c methyl ester originates from bacteriochlorophylls c (BChl c), which are the primary light-harvesting pigments in green sulfur bacteria (GSB), such as those from the genera Chlorobium and Chlorobaculum. researchgate.netnih.govnih.gov These bacteria are obligate anaerobic phototrophs, meaning they perform photosynthesis in the absence of oxygen. Consequently, they are typically found in anoxic (oxygen-depleted) aquatic environments, such as the bottom waters of stratified lakes and marine basins, and in sediments where light can still penetrate.
The synthesis of BChl c, and by extension its derivative this compound, is a key adaptation for these organisms to thrive in extremely low-light conditions. montana.edunih.gov The structure of BChl c, including specific methylations, allows for the formation of large, self-assembling aggregates within specialized antenna structures called chlorosomes. nih.govmontana.eduebi.ac.uk This arrangement is highly efficient at capturing the scarce photons that reach their deep-water habitats. Therefore, the detection of this compound in an environmental sample is a strong indicator of the presence of green sulfur bacteria and the associated anoxic conditions.
Table 1: Occurrence of this compound Precursors in Photosynthetic Microorganisms
| Photosynthetic Microorganism Group | Key Genus Examples | Photosynthetic Pigment | Habitat | Significance of this compound |
|---|---|---|---|---|
| Green Sulfur Bacteria (GSB) | Chlorobium, Chlorobaculum | Bacteriochlorophyll (B101401) c | Anoxic aquatic environments, sediments | Direct indicator of GSB presence and anoxic photosynthesis. |
Diagenetic Transformations and Molecular Fossils
Upon the death of green sulfur bacteria, their pigments, including bacteriochlorophyll c, are deposited in sediments. Here, they undergo a series of chemical alterations known as diagenesis. One of the early transformations is the loss of the central magnesium atom and the phytyl tail, leading to the formation of pheophorbides, including bacteriopheophorbide c. Subsequent esterification with methanol (B129727), which can occur abiotically or microbially in the sediment, results in this compound.
With increasing burial depth, temperature, and pressure over geological timescales, this compound and other chlorophyll (B73375) derivatives undergo further transformations. These processes can include defunctionalization, aromatization, and conversion into stable porphyrins. These porphyrins are considered molecular fossils, or biomarkers, as their carbon skeleton retains the basic structure of the original bacteriochlorophyll molecule. The study of the photooxidation of bacteriochlorophyll c derivatives has served as a model for understanding the natural breakdown of chlorophylls (B1240455). nih.gov The identification of these specific porphyrins in ancient rocks provides a chemical fossil record of past photosynthetic life.
Table 2: Diagenetic Pathway of Bacteriochlorophyll c
| Original Biomolecule | -> | Early Diagenetic Product | -> | Late Diagenetic Product (Molecular Fossil) |
|---|---|---|---|---|
| Bacteriochlorophyll c | -> | Bacteriopheophorbide c / this compound | -> | Aetioporphyrins and other related porphyrins |
Contribution to Sedimentary Organic Matter and Geochemical Cycles
The biomass of green sulfur bacteria can be a significant source of organic matter in the anoxic zones of lakes and oceans. As these organisms die and settle, their cellular components, including the degradation products of bacteriochlorophyll c like this compound, become incorporated into the sedimentary organic matter. researchgate.net The unique structure of these pigments, with their complex ring system, contributes to the pool of recalcitrant organic compounds that are resistant to immediate microbial breakdown.
The photosynthetic activity of green sulfur bacteria, which produces the precursor to this compound, plays a role in local biogeochemical cycles. Their anoxygenic photosynthesis fixes carbon dioxide into organic matter, contributing to primary productivity in their niche environments. Furthermore, as their name implies, green sulfur bacteria are involved in the sulfur cycle, typically using reduced sulfur compounds as electron donors for photosynthesis. The preservation of their biomarkers, including derivatives of bacteriochlorophyll c, in sediments provides a long-term record of these biogeochemical activities.
Indicators of Microbial Communities in Ancient Environments
The discovery of molecular fossils derived from bacteriochlorophyll c, and by extension this compound, in ancient sedimentary rocks is a powerful tool for paleoenvironmental reconstruction. Because green sulfur bacteria have very specific environmental requirements—namely, the presence of light and the absence of oxygen—their biomarkers are diagnostic of photic zone anoxia in past aquatic environments.
The presence of these molecular fossils allows geochemists to infer the structure of microbial communities in ancient ecosystems. For example, identifying biomarkers for both green sulfur bacteria and purple sulfur bacteria (which use a different set of bacteriochlorophylls) can provide a more detailed picture of the anoxic microbial mat communities. The analysis of these chemical fossils in sedimentary rocks of different ages has been crucial in understanding the evolution of Earth's oceans and the extent of anoxic conditions through geological time. The distribution of bacteriochlorophyll c derivatives, for instance, can help to delineate periods of widespread oceanic anoxia.
Table 3: this compound and its Derivatives as Paleoenvironmental Indicators
| Biomarker | Inferred Microbial Source | Paleoenvironmental Indication |
|---|---|---|
| Porphyrins derived from Bacteriochlorophyll c | Green Sulfur Bacteria (Chlorobiaceae) | Photic zone anoxia (an environment with light but no oxygen) |
Emerging Research Avenues and Future Directions
Development of Advanced Analytical Techniques for Trace Analysis
The accurate detection and quantification of Bacteriopheophorbide c methyl ester, especially at trace levels, is crucial for both fundamental research and practical applications. Emerging research is focused on developing highly sensitive and selective analytical techniques to meet this need. High-performance liquid chromatography (HPLC) remains a foundational technique for the separation and analysis of chlorophyll (B73375) derivatives. limnetica.netnih.govresearchgate.net Modern advancements in HPLC, particularly when coupled with sophisticated detectors, are enhancing our ability to analyze complex mixtures containing bacteriochlorophyll (B101401) derivatives.
A significant area of development is the use of hyphenated techniques, which combine the separation power of chromatography with the identification capabilities of spectroscopic methods. acs.org Techniques such as liquid chromatography-mass spectrometry (LC-MS) are particularly powerful for the analysis of chlorophyll and its derivatives. nih.govnih.gov LC-MS provides not only retention time data but also mass-to-charge ratio information, which allows for the confident identification and structural elucidation of compounds like this compound, even in complex biological or environmental samples. Further enhancements, such as tandem mass spectrometry (MS-MS), provide even greater specificity by allowing for the fragmentation of selected ions to yield structural information. nih.gov
Future developments in this area are likely to focus on improving ionization efficiencies, reducing matrix effects, and enhancing the sensitivity of mass spectrometers. The goal is to achieve lower limits of detection and quantification, enabling the analysis of minute quantities of this compound and its metabolites.
Table 1: Comparison of Analytical Techniques for Chlorophyll Derivative Analysis
| Technique | Principle | Advantages | Disadvantages |
| HPLC-UV/Vis | Separation based on polarity, detection by UV-Visible light absorption. | Robust, quantitative, widely available. | Lower sensitivity and specificity compared to MS. |
| HPLC-Fluorescence | Separation based on polarity, detection of emitted light after excitation. | High sensitivity for fluorescent compounds. | Not all derivatives are fluorescent. |
| LC-MS | Separation by liquid chromatography, detection by mass spectrometry. | High sensitivity and specificity, provides molecular weight information. | More complex instrumentation, potential for matrix effects. |
| LC-MS/MS | Tandem mass spectrometry for fragmentation and structural elucidation. | Very high specificity, confident compound identification. | Higher cost and complexity. |
Engineering Microbial Systems for Enhanced Biosynthesis
The natural production of bacteriochlorophylls is limited to specific groups of photosynthetic bacteria. To overcome this limitation and to produce these molecules in a more controlled and scalable manner, researchers are turning to metabolic engineering and synthetic biology. lbl.govresearchgate.netjbei.org The goal is to engineer non-photosynthetic microorganisms, such as Escherichia coli, to produce bacteriochlorophylls and their derivatives. acs.orgnih.govwhiterose.ac.uk
This approach involves the heterologous expression of the genes encoding the biosynthetic pathway for bacteriochlorophylls in a host organism. acs.orgwhiterose.ac.uk Scientists have successfully reconstructed the bacteriochlorophyll a biosynthesis pathway in E. coli by co-expressing a suite of genes from photosynthetic bacteria. acs.orgwhiterose.ac.uk This groundbreaking work lays the foundation for engineering the biosynthesis of other bacteriochlorophylls, including bacteriochlorophyll c, the precursor to this compound.
Future research in this area will likely focus on several key aspects:
Pathway Optimization: Fine-tuning the expression levels of the biosynthetic enzymes to maximize flux towards the desired product and minimize the accumulation of toxic intermediates.
Host Strain Engineering: Modifying the host's native metabolism to increase the supply of precursors for bacteriochlorophyll biosynthesis.
Enzyme Engineering: Modifying the properties of the biosynthetic enzymes to improve their activity, stability, or substrate specificity. For instance, the enzyme bacteriochlorophyll synthase (BchK) has been shown to utilize unnatural substrates, opening possibilities for producing novel bacteriochlorophyll derivatives. nih.gov
The successful engineering of microbial systems for the production of this compound and related compounds would provide a sustainable and cost-effective source of these valuable molecules for various applications.
Table 2: Key Enzyme Classes in Bacteriochlorophyll Biosynthesis
| Enzyme Class | Function | Example Gene(s) |
| Methyltransferases | Addition of methyl groups to the macrocycle. | bchQ, bchR |
| Oxidoreductases | Catalyze reduction reactions in the biosynthetic pathway. | bchNBL |
| Synthases | Catalyze the final esterification step. | bchG |
| Dehydrogenases | Catalyze oxidation reactions. | bchC |
Rational Design of Novel Bacteriochlorophyll-Inspired Chromophores
The unique photophysical properties of bacteriochlorophylls, such as their strong absorption in the near-infrared region of the spectrum, make them attractive templates for the design of novel synthetic chromophores. nih.gov Rational design, often aided by computational chemistry, allows for the targeted modification of the bacteriochlorophyll scaffold to tune its properties for specific applications. nih.gov
One area of focus is the synthesis of bacteriochlorophyll analogues with enhanced stability. nih.gov The native bacteriochlorophyll structure can be susceptible to degradation, which can limit its utility. By making strategic chemical modifications, it is possible to create more robust molecules while retaining or even improving their desirable optical properties.
Another exciting direction is the development of biomimetic light-harvesting systems. nih.gov Researchers are designing and synthesizing novel chromophores inspired by the self-assembly of bacteriochlorophylls in the chlorosomes of green photosynthetic bacteria. nih.govresearchgate.net These synthetic systems aim to replicate the highly efficient energy transfer processes that occur in nature. The synthesis of novel pyropheophorbide a dimers, which are structurally related to bacteriopheophorbides, demonstrates the potential to create new conjugated systems with altered electronic properties. rsc.org
Future work in this area will involve:
Exploring a wider range of chemical modifications to the bacteriochlorophyll core.
Developing more sophisticated computational models to predict the properties of novel chromophores.
Investigating the self-assembly of these synthetic chromophores into functional light-harvesting arrays.
Interdisciplinary Approaches Integrating Biology, Chemistry, and Materials Science
The full potential of this compound and related compounds can only be realized through interdisciplinary approaches that bridge the gap between biology, chemistry, and materials science. rice.edueurekalert.orgyoutube.com The integration of these fields is leading to the development of novel biohybrid materials and systems with unprecedented functionalities.
One promising area is the creation of biohybrid light-harvesting architectures. rsc.orgresearchgate.net This involves the conjugation of synthetic bacteriochlorins to biological scaffolds, such as peptides, to create self-assembling systems that mimic natural photosynthetic antennas. rsc.orgresearchgate.net These biohybrid systems can be designed to have tailored light-harvesting properties and can be used in applications such as artificial photosynthesis and biosensors.
Furthermore, the incorporation of bacteriochlorophyll derivatives into nanomaterials is a rapidly growing field. For example, stable bacteriochlorophyll analogues have been incorporated into high-density lipoprotein nanoparticles for tumor imaging. nih.gov This demonstrates the potential of using these molecules as components of advanced materials for biomedical applications. The development of biomimetic devices that utilize the self-assembly properties of bacteriochlorophylls is also an active area of research, with potential applications in solar energy conversion. researchgate.net
The future of this field lies in fostering collaborations between scientists from different disciplines to:
Develop new methods for interfacing biological molecules with synthetic materials.
Design and fabricate novel bio-inspired devices for energy conversion, sensing, and medicine.
Gain a deeper understanding of the fundamental principles governing the behavior of these complex systems.
Table 3: Interdisciplinary Applications of Bacteriochlorophyll Derivatives
| Application Area | Integrating Disciplines | Example |
| Artificial Photosynthesis | Chemistry, Biology, Materials Science | Biohybrid light-harvesting complexes for solar fuel production. rsc.org |
| Biomedical Imaging | Chemistry, Biology, Nanotechnology | Bacteriochlorophyll-loaded nanoparticles for tumor targeting and imaging. nih.gov |
| Biosensors | Biology, Chemistry, Engineering | Fluorescent bacteriochlorophyll derivatives for detecting specific biomolecules. nih.gov |
| Photodynamic Therapy | Chemistry, Biology, Medicine | Bacteriochlorophyll-based photosensitizers for cancer treatment. mdpi.com |
Q & A
Basic Research Questions
Q. What are the optimal synthesis protocols for bacteriopheophorbide c methyl ester to minimize decomposition?
- Methodological Answer : Use mild esterification conditions to avoid acid-induced degradation. For example, transesterification with diazomethane in dichloromethane achieves 85–91% yield while preserving the bacteriochlorin macrocycle . Avoid strong acids (e.g., HCl or H₂SO₄), which degrade the phytyl ester group, forming unwanted byproducts like 3-acetyl-3-devinyl derivatives . Purification via silica chromatography with gradients of acetone/dichloromethane (2–4% acetone) effectively isolates the target compound .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine spectroscopic and mass spectrometry techniques:
- UV-vis spectroscopy : Validate absorption peaks (e.g., λmax at 756 nm in CH₂Cl₂ for bacteriopheophorbide a methyl ester) .
- HRFABMS : Confirm molecular ion peaks (e.g., [MH]+ at m/z 625.3043 for C₃₆H₄₀N₄O₆) .
- X-ray crystallography : Resolve crystal structures (e.g., lattice constants a = 7.2502 Å, b = 8.1070 Å for methyl bacteriopheophorbide a) .
Q. Which purification strategies are effective for removing byproducts like 3-acetyl derivatives?
- Methodological Answer : Hexane precipitation followed by gradient silica chromatography (e.g., dichloromethane/acetone) separates faster-eluting byproducts (e.g., 3-acetyl-3-desvinyl-pyropheophorbide a methyl ester) from the target compound . Monitor purity via TLC and HPLC with photodiode array detection .
Advanced Research Questions
Q. How can enzyme kinetics inform substrate specificity for bacteriopheophorbide methyl esters in photosynthetic systems?
- Methodological Answer : Use recombinant enzymes (e.g., ∆PPH-MBP) to measure Kₘ and Vₘₐₓ. For example, ∆PPH-MBP exhibits a Kₘ of 78.1 µM for bacteriopheophytin a, fivefold lower than pheophytin a, indicating structural flexibility in the porphyrin’s "northern" region . Exclude metal-bound derivatives (e.g., Zn²⁺ pheophorbide), which inhibit activity due to steric hindrance .
Q. What computational approaches elucidate the electronic structure of bacteriopheophorbide anion radicals?
- Methodological Answer : Perform ab initio configuration interaction (CI) calculations to model electronic transitions. For ethyl bacteriopheophorbide a anion radicals, CI wavefunctions predict 16 doublet states, correlating with experimental absorption spectra (e.g., transitions at 412–756 nm) . Validate results against experimental λmax and extinction coefficients .
Q. How do steric and electronic factors influence photodynamic therapy (PDT) applications of bacteriopheophorbide methyl esters?
- Methodological Answer : Modify the ester side chain to enhance lipophilicity and cellular uptake. For example, bacteriopheophorbide a methyl ester reconstituted into low-density lipoprotein nanoparticles improves PDT efficacy by targeting cancer cell receptors . Assess photophysical properties (e.g., singlet oxygen quantum yield) using time-resolved spectroscopy .
Key Methodological Considerations
- Acid Sensitivity : Avoid HCl/H₂SO₄; use trifluoroacetic acid (TFA) for selective deprotection .
- Enzyme Assays : Prefer metal-free porphyrins to ensure substrate compatibility .
- Computational Modeling : Validate CI-derived spectra against experimental λmax to refine electronic state assignments .
For replication of protocols, ensure detailed reporting of reaction conditions (solvent ratios, catalyst concentrations) and statistical validation (e.g., ANOVA for parameter optimization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
